![molecular formula C9H6N2 B7974129 3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)
3-ethynyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-ethynyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-ethynyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethynyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functional Materials and Agrochemicals : The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied, leading to new compounds with potential applications in agrochemicals and functional materials. This includes the synthesis of polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, showing high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Synthesis and Characterization : A study on the synthesis and characterization of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, closely related to 3-ethynyl-1H-pyrrolo[2,3-b]pyridine, has been conducted. This compound exhibits potential for use in non-linear optics and as an anti-cancer drug (Murthy et al., 2017).
Furo[2,3-b]pyridines Synthesis : Research has been conducted on the synthesis of furo[2,3-b]pyridines from ethynyl-pyridinols, which is relevant to the study of 3-ethynyl-1H-pyrrolo[2,3-b]pyridine. These compounds have applications in pharmaceutical and chemical industries (Arcadi et al., 2002).
Synthesis of 1H-pyrrolo[2,3-b]pyridines : Different synthetic routes have been investigated for the preparation of 1H-pyrrolo[2,3-b]pyridines, with potential applications in medicinal chemistry and material science (Herbert & Wibberley, 1969).
Antibacterial Activity : A study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which showed in vitro antibacterial activity. This suggests potential applications of these compounds in developing antibacterial drugs (Toja et al., 1986).
Antitumor Activity in Mesothelioma Models : Nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have been synthesized and tested for their biological effects in models of diffuse malignant peritoneal mesothelioma. Some of these compounds demonstrated significant antitumor activity (Carbone et al., 2013).
properties
IUPAC Name |
3-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h1,3-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJRDGOAKWWOJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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